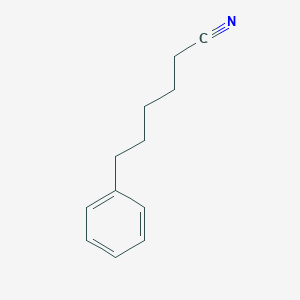
6-苯基己腈
概述
描述
6-Phenylhexanenitrile is a unique chemical compound with the linear formula C12H15N . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Phenylhexanenitrile can be represented by the SMILES string N#CCCCCCC1=CC=CC=C1 . The InChI representation is 1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2 .科学研究应用
1. 有机合成
6-苯基己腈在有机合成过程中被使用。例如,Singh等人(2015年)描述了使用6-苯基己腈进行碱介导的合成高度官能化的共轭烯酮。该反应涉及环开启,随后进行脱羧和区域选择性氧化脱氰,揭示了其在复杂有机合成中的实用性 (Singh et al., 2015)。
2. 分子结构和动力学
已经研究了6-苯基己腈衍生物的电子结构和与溶剂的相互作用。Abdel-Latif等人(2020年)利用密度泛函理论(DFT)和分子动力学模拟探讨了6-苯基己腈衍生物的溶剂化效应。这项研究突出了该化合物在理解分子相互作用和电子性质方面的相关性 (Abdel-Latif et al., 2020)。
3. 光物理性质
已经探索了6-苯基己腈衍生物的光物理性质,特别是在有机发光二极管(OLEDs)的背景下。Deng等人(2013年)研究了包括6-苯基己腈衍生物在内的小分子化合物,以评估它们作为蓝色磷光OLEDs中主体材料的潜在用途。他们的工作为电子和光子应用相关的材料性质提供了见解 (Deng et al., 2013)。
4. 酶抑制
6-苯基己腈衍生物的另一个应用领域是酶抑制。Cai等人(2010年)鉴定了6-苯基-1H-咪唑并[4,5-c]吡啶-4-碳腈的类似物作为有效且选择性的半胱氨酸蛋白酶S抑制剂。这表明了这些衍生物在潜在药物化学应用中的潜力 (Cai et al., 2010)。
5. 催化反应
6-苯基己腈及其衍生物在催化反应中也具有重要意义。Deng等人(2009年)开发了一种铜/银催化的Conia-ene反应,用于利用相关化合物2-苯乙酰庚-6-炔腈构建五元和六元环。这展示了这些化合物在促进复杂环形成反应中的实用性 (Deng et al., 2009)。
安全和危害
属性
IUPAC Name |
6-phenylhexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJKBXNHLQEFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440295 | |
| Record name | 6-phenylhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylhexanenitrile | |
CAS RN |
17777-31-0 | |
| Record name | 6-phenylhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


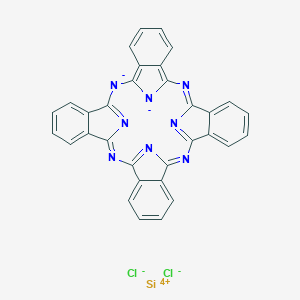
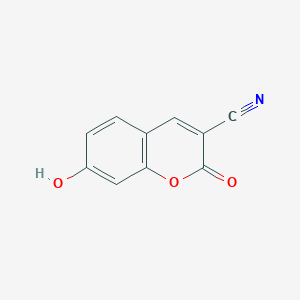
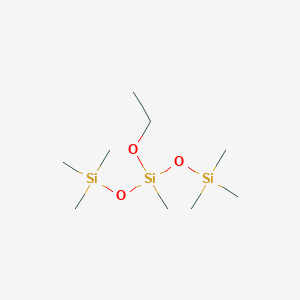
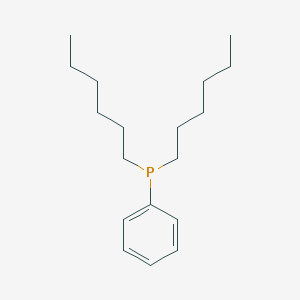
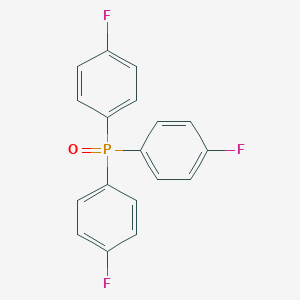
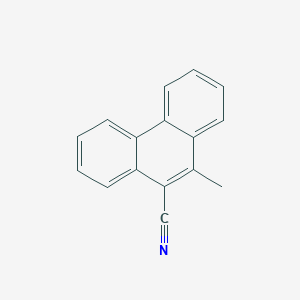
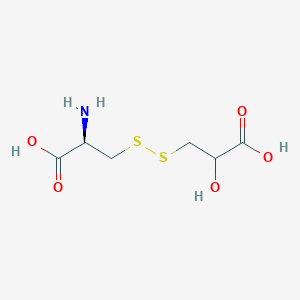
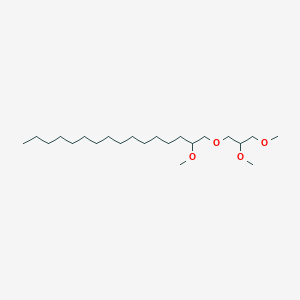
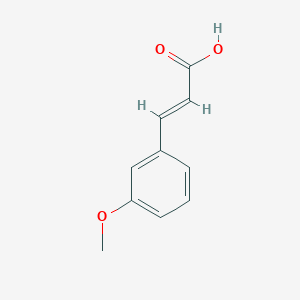
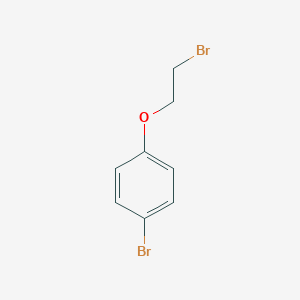
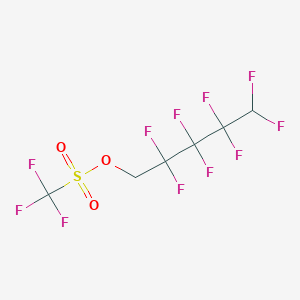
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
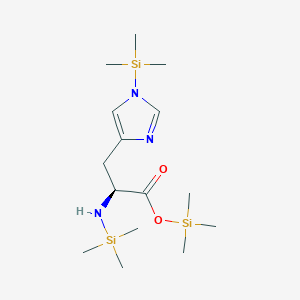
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)